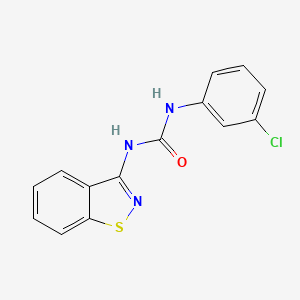
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological functions, ranging from pigmentation in butterfly wings to essential roles in enzyme catalysis and vitamin synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one typically involves the reaction of appropriate pteridine precursors with ethoxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher pteridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme catalysis and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzyme catalysis, influencing the activity of enzymes involved in critical biological processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-(hydroxymethyl)pteridin-4-ol
- 2-Amino-6,7-dimethyl-pteridin-4-ol
Uniqueness
Compared to similar compounds, 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pteridine derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
104422-65-3 |
|---|---|
Molekularformel |
C9H11N5O2 |
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
2-amino-6-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-4-5-3-11-7-6(12-5)8(15)14-9(10)13-7/h3H,2,4H2,1H3,(H3,10,11,13,14,15) |
InChI-Schlüssel |
HFPLUGISGHPUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CN=C2C(=N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)






![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
